molecular formula C21H24N4O2 B2619485 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1286713-07-2

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2619485
CAS No.: 1286713-07-2
M. Wt: 364.449
InChI Key: JSBVYWZIIJFWLM-UHFFFAOYSA-N
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Description

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with dimethylamino and phenyl groups, and an acetamide moiety linked to an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the dimethylamino and phenyl groups, followed by the acetamide linkage to the ethoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, ensuring consistent product quality and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites, modulating biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both dimethylamino and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-4-27-18-12-10-17(11-13-18)22-20(26)15-25-14-19(21(23-25)24(2)3)16-8-6-5-7-9-16/h5-14H,4,15H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBVYWZIIJFWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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